molecular formula C12H14N2O2 B11735305 4-Amino-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid ethyl ester

4-Amino-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid ethyl ester

Cat. No.: B11735305
M. Wt: 218.25 g/mol
InChI Key: GHVDTIRNETXOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This tricyclic compound features a cyclopropane ring fused to an indene system, with an amino substituent at the 4-position and an ethyl ester group at the 1-carboxylic acid position. Its synthesis involves a multi-step process starting from bis-(4-methoxy-benzyl)-amine intermediates, followed by Rh(II)-catalyzed cyclopropanation and subsequent deprotection with trifluoroacetic acid (TFA) to yield the amino derivative (Step G, ). Key spectral data include a molecular ion peak at m/z 219.1 ([M+H]⁺) via ESI-MS, and NMR signals consistent with the tricyclic scaffold and ethyl ester moiety .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 8-amino-9-azatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-2-16-12(15)11-7-3-6-4-9(13)14-5-8(6)10(7)11/h4-5,7,10-11H,2-3H2,1H3,(H2,13,14)

InChI Key

GHVDTIRNETXOMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C1C3=CN=C(C=C3C2)N

Origin of Product

United States

Preparation Methods

Reaction Overview

This method involves cyclopropane ring formation through alkylation of nitroacetate esters with 1,2-dihaloethane, followed by nitro reduction and esterification (Figure 1).

Steps :

  • Cyclopropanation : Ethyl nitroacetate reacts with 1,2-dibromoethane in the presence of a base (e.g., NaH or K2_2CO3_3) to form nitrocyclopropane intermediates.

  • Nitro Reduction : The nitro group is reduced to an amine using SnCl2_2/HCl or catalytic hydrogenation (H2_2/Pd-C).

  • Esterification : The carboxylic acid is esterified with ethanol under acidic conditions.

Conditions :

  • Solvent: Dichloromethane or toluene

  • Temperature: 80–120°C for cyclopropanation; 15–20°C for reduction

  • Yield: 60–75% (over three steps).

Mechanistic Insight :
The base deprotonates nitroacetate, enabling nucleophilic attack on 1,2-dihaloethane. Ring closure forms the cyclopropane, while subsequent reduction and esterification install the amino and ethyl ester groups.

Transition Metal-Catalyzed Cyclopropanation

Rhodium(II)-Mediated Decarbenation

Rhodium(II) catalysts enable cyclopropanation via alkynylcarbene intermediates (Figure 2).

Procedure :

  • Substrate Preparation : 7-Alkynyl cycloheptatrienes are synthesized from terminal alkynes and tropylium tetrafluoroborate.

  • Cyclopropanation : Reaction with alkenes (e.g., styrene) in the presence of [Rh2_2(TFA)4_4] (5 mol%) forms the cyclopropane ring.

  • Functionalization : Hydrolysis and esterification yield the target compound.

Conditions :

  • Solvent: Hexane/toluene (1:1)

  • Temperature: 80°C

  • Diastereoselectivity: 10:1 (cis:trans).

Advantages :

  • High stereocontrol due to noncovalent interactions in the transition state.

  • Compatible with electron-deficient and sterically hindered alkenes.

Ring-Closing Metathesis (RCM) Approach

Indene Scaffold Construction

The indene core is assembled via RCM using Grubbs catalysts, followed by cyclopropanation (Figure 3).

Steps :

  • Diene Synthesis : A diene precursor is prepared from ethyl 2-aminobenzoate and allyl bromide.

  • RCM : Grubbs 2nd-generation catalyst (5 mol%) induces cyclization to form the indene ring.

  • Cyclopropanation : Diazomethane or Simmons-Smith reagent introduces the cyclopropane.

Conditions :

  • Solvent: Dry dichloromethane

  • Yield: 50–65% (over two steps).

Challenges :

  • Handling diazomethane requires stringent safety protocols.

  • Moderate yields due to competing side reactions.

Comparison of Methods

Method Key Reagents Yield Diastereoselectivity Complexity
Nitroacetate AlkylationNaH, SnCl2_2, EtOH60–75%LowLow
Rh(II) Catalysis[Rh2_2(TFA)4_4]70–85%High (10:1 cis)Moderate
RCM + CyclopropanationGrubbs catalyst, CH2_2N2_250–65%ModerateHigh

Industrial-Scale Considerations

Continuous flow reactors improve scalability for the nitroacetate alkylation method, reducing reaction times and enhancing safety. For Rh(II)-catalyzed routes, catalyst recycling and cost remain challenges.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Amino-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid ethyl ester has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Weight Key Functional Groups Synthesis Highlights Applications/Activity References
4-Amino-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid ethyl ester 219.1 (MS) Amino, ethyl ester, tricyclic Rh(II)-catalyzed cyclopropanation, TFA Antidiabetic (preclinical)
4-Hydroxy analog ~235 (estimated) Hydroxyl, ethyl ester, tricyclic Suzuki coupling, hydrolysis Antidiabetic (structural analog)
1-(Boc-Amino)cyclopropanecarboxylic acid 201.22 Boc-amino, carboxylic acid THF/DCM-mediated coupling Peptide synthesis
4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-one Variable Triazole, ethoxycarbonyl Hydrazine hydrate reaction Antimicrobial

Key Differentiators and Implications

  • Substituent Effects: The amino group’s basicity and hydrogen-bonding capacity may improve solubility and target engagement relative to hydroxyl or aryl-substituted analogs .
  • Synthetic Accessibility : Transition metal-catalyzed steps (e.g., Rh(II)) in the target compound’s synthesis contrast with simpler acid/base reactions in triazole derivatives, impacting scalability .

Biological Activity

4-Amino-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid ethyl ester (CAS No. 1544739-15-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14N2O2
  • Molecular Weight : 218.25 g/mol
  • Structure : The compound features a tetrahydro-cyclopropane ring with an amino and carboxylic acid functional group, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential as an enzyme inhibitor and its effects on cellular processes.

Enzyme Inhibition

Research indicates that derivatives of cyclopropane carboxylic acids can act as inhibitors for various enzymes. For example, modifications to the carboxylic acid moiety can enhance the inhibitory potency against angiotensin-converting enzyme (ACE). In one study, related compounds demonstrated IC50 values ranging from 0.07 µM to 100 µM for ACE inhibition, suggesting that structural modifications significantly influence activity .

CompoundEnzyme TargetIC50 (µM)
4-Amino-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid ethyl esterACETBD
Hydroxamic acid derivativeACE0.011
Proline derivativeACE0.07

Antioxidant Activity

The antioxidant potential of similar compounds has been documented. Compounds with similar structures have shown significant free radical scavenging activity and may protect against oxidative stress in cells. For instance, studies on related carboxylic acids report IC50 values for radical scavenging ranging from 0.5 µM to 43.49 µM .

The mechanisms through which 4-amino derivatives exert their biological effects often involve:

  • Enzyme Interaction : Binding to active sites on enzymes like ACE and potentially altering their activity.
  • Cellular Signaling Modulation : Influencing pathways related to stress responses in cells.

Study on ACE Inhibition

In a comparative study of various derivatives of cyclopropane carboxylic acids, it was found that specific structural features significantly enhanced ACE inhibition. The study highlighted that the introduction of an amino group at the 4-position was beneficial for increasing potency against hypertension-related pathways .

Antioxidant Efficacy

A recent investigation into the antioxidant properties of structurally similar compounds demonstrated that certain configurations led to enhanced radical scavenging capabilities. The results indicated that compounds with multiple hydroxyl groups exhibited superior antioxidant effects compared to their counterparts lacking such groups .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Amino-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid ethyl ester, and how are intermediates characterized?

  • Methodological Answer: The compound’s synthesis typically involves cyclopropanation of indene precursors followed by functionalization of the aza-cyclopropane core. A common approach is to use [3+2] cycloaddition reactions or ring-closing metathesis. Key intermediates (e.g., tetrahydroindene-carboxylic acid derivatives) are characterized via 1^1H/13^{13}C NMR to confirm regiochemistry and HRMS\text{HRMS} for molecular weight validation. Recrystallization in acetic acid or DMF is often employed to isolate stereoisomers .

Q. How is the stereochemical integrity of the cyclopropane ring verified during synthesis?

  • Methodological Answer: X-ray crystallography is the gold standard for absolute stereochemical confirmation. For dynamic systems, NOESY NMR can identify spatial proximity of protons across the cyclopropane ring. Computational modeling (e.g., DFT) may predict stable conformers, which are cross-validated with experimental JJ-coupling constants in 1^1H NMR spectra .

Q. What analytical techniques are critical for purity assessment of this compound?

  • Methodological Answer: Reverse-phase HPLC with UV detection (λ = 210–280 nm) is used to quantify impurities. Thermal stability is assessed via TGA-DSC, while chiral purity is determined using chiral stationary phase HPLC. Elemental analysis (C, H, N) ensures stoichiometric consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?

  • Methodological Answer: Statistical Design of Experiments (DoE) is critical. For example, a Central Composite Design (CCD) can optimize variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies non-linear interactions between parameters, reducing trial-and-error approaches. Evidence from cyclopropane-related syntheses suggests acetic acid as a reaction medium enhances cyclization efficiency .

Q. What computational strategies are employed to predict reactivity or regioselectivity in derivatives of this compound?

  • Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states to predict regioselectivity in cyclopropanation. Machine learning (ML) algorithms trained on reaction databases (e.g., USPTO) can propose viable synthetic pathways. ICReDD’s integrated computational-experimental workflows are a benchmark for accelerating reaction discovery .

Q. How are conflicting spectral data resolved when characterizing novel analogs?

  • Methodological Answer: Contradictions between NMR and MS data often arise from tautomerism or dynamic equilibria. Variable-temperature NMR and deuterium exchange experiments can identify proton exchange processes. High-resolution ion mobility spectrometry (HRIMS) distinguishes isobaric species. For persistent ambiguities, independent synthesis of proposed structures via orthogonal routes is recommended .

Q. What strategies mitigate challenges in isolating stereoisomers of this compound?

  • Methodological Answer: Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or enzymatic kinetic resolution (e.g., lipase-mediated ester hydrolysis) is effective. Simulated Moving Bed (SMB) chromatography enables large-scale separation. For lab-scale, preparative chiral HPLC with cellulose-based phases achieves >99% enantiomeric excess .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.